molecular formula C10H15N3O B1428565 2-Methyl-6-morpholinopyridin-3-amine CAS No. 221159-08-6

2-Methyl-6-morpholinopyridin-3-amine

Cat. No. B1428565
M. Wt: 193.25 g/mol
InChI Key: FMQLZXUYWSZEGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as “2-Methyl-6-morpholinopyridin-3-amine”, can be achieved through various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines . A detailed mechanism for each of the steps involved in these synthetic routes can be found in the referenced literature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Photochemical Behaviour : 2-Amino-1,3-Cyclohexadienes were synthesized using secondary amines like morpholine. Irradiation of these compounds yielded various products, indicating a potential route for chemical synthesis involving 2-Methyl-6-morpholinopyridin-3-amine (Kilger & Margaretha, 1983).
  • Gas Chromatography-Mass Spectrometry in Environmental Analysis : Techniques using derivatization with compounds including morpholine have been developed for detecting amines in water, demonstrating an application in environmental monitoring (Sacher, Lenz, & Brauch, 1997).
  • Antileukemic Activity Studies : Some derivatives of 2-Methyl-6-morpholinopyridin-3-amine showed positive activity against P-388 lymphocytic leukemia, indicating a potential application in medicinal chemistry (Foye, Kim, & Kauffman, 1983).

Materials Science and Pharmaceutical Applications

  • Morpholine-based Schiff-base Complexes : These complexes, which can include morpholine derivatives, have shown varying anticancer potentials against different cell lines, suggesting their use in targeted cancer therapies (Rezaeivala et al., 2020).
  • Electrochemistry of Pyridinecarboxamide Cobalt(III) Complexes : Research involving morpholine in the synthesis of these complexes reveals insights into redox properties, significant for electrochemistry and material sciences (Meghdadi et al., 2008).

Environmental Impact and Detection

  • Detection of Amines in Atmospheric Particles : Techniques for measuring amines, including morpholine derivatives, in atmospheric particles have been developed, providing essential information on air quality and potential environmental impacts (Liu et al., 2017).

properties

IUPAC Name

2-methyl-6-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQLZXUYWSZEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736608
Record name 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-morpholinopyridin-3-amine

CAS RN

221159-08-6
Record name 2-Methyl-6-(morpholin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-(morpholin-4-yl)pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-(6-methyl-5-nitro-2-pyridinyl)morpholine (500 mg, 2.240 mmol), iron powder (375 mg, 6.72 mmol) and ammonium chloride (60 mg, 1.120 mmol) in ethanol (15 mL) and water (5 mL) was heated at reflux for 2 hours. The reaction mixture was filtered through a pad of celite and the pad washed with further ethyl acetate. The combined filtrate and washings were separated between ethyl acetate and saturated sodium bicarbonate and the organic phase was washed with water then brine. The organics were then separated, dried over magnesium sulphate and evaporated in vacuo to give the title compound (171 mg) as a pale brown solid. LCMS (2 min, formic) Rt 0.30 min, m/z (ES+) 194 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
375 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, M Su, XZ Wu, DZ Wang, Y Kang… - European Journal of …, 2022 - Elsevier
Retinoic acid receptor related orphan receptor γt (RORγt), identified as the essential functional regulator of IL-17 producing Th17 cells, is an attractive drug target for treating …
Number of citations: 4 www.sciencedirect.com

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